molecular formula C22H28N2O4S B2891444 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 922124-81-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No.: B2891444
CAS No.: 922124-81-0
M. Wt: 416.54
InChI Key: KTDRRSWDQXQEDP-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a benzo[b][1,4]oxazepine derivative characterized by a sulfonamide group at position 8 of the heterocyclic ring. The core structure includes a 7-membered oxazepine ring fused to a benzene moiety, with key substituents: an isobutyl (2-methylpropyl) group at position 5, two methyl groups at position 3, a ketone at position 4, and a 3-methylbenzenesulfonamide group at position 7.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15(2)13-24-19-10-9-17(12-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-8-6-7-16(3)11-18/h6-12,15,23H,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDRRSWDQXQEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Isobutyl and Dimethyl Groups: The isobutyl and dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain at Position 5: The target compound features an isobutyl group (branched 4-carbon chain), whereas analogs substitute this with isopentyl (5-carbon) or ethyl (2-carbon) groups. The ethyl-substituted analog (CAS 922097-99-2) has the lowest molecular weight (459.6) but introduces a polar isobutyramido group on the sulfonamide benzene ring, altering solubility .

Sulfonamide Benzene Substituents :

  • The target compound’s 3-methyl group contrasts with 4-methyl (CAS 921907-81-5), 3,4-dimethyl (CAS 922022-38-6), and 4-isobutyramido (CAS 922097-99-2) substituents.
  • 3,4-Dimethylbenzenesulfonamide (CAS 922022-38-6) introduces steric bulk, which may influence binding pocket interactions in biological targets .

Molecular Weight Trends :

  • Molecular weights range from 428.5 (estimated for target) to 459.6 (CAS 922097-99-2). Increased weight correlates with larger substituents (e.g., isopentyl vs. isobutyl).

Hypothetical Property Comparisons

While physical data (e.g., solubility, melting point) are unavailable in the provided evidence, structural insights suggest:

  • Lipophilicity : The isopentyl-substituted analogs (CAS 921907-81-5, 922022-38-6) are likely more lipophilic than the ethyl or isobutyl derivatives, impacting pharmacokinetics .

Research Implications

The structural diversity among these analogs highlights opportunities for structure-activity relationship (SAR) studies. For example:

  • The isopentyl chain in CAS 921907-81-5 and 922022-38-6 may optimize interactions with hydrophobic enzyme pockets.
  • The 3,4-dimethylbenzenesulfonamide group (CAS 922022-38-6) could enhance selectivity by filling steric gaps in target proteins .

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a compound with significant potential in pharmacology due to its unique chemical structure and biological properties. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S, with a molecular weight of approximately 446.57 g/mol. The compound features a benzoxazepine core that is known for its diverse biological activities. The presence of the isobutyl and dimethyl groups enhances its lipophilicity, which may influence its pharmacokinetic properties.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • RIP1 Kinase Inhibition : The compound has shown potential as a receptor-interacting protein 1 (RIP1) kinase inhibitor. Dysregulation of RIP1 kinase is implicated in inflammatory diseases and cancer pathways. Inhibition may provide therapeutic benefits in neurodegenerative diseases and cancer treatment.
  • Apoptosis Modulation : Studies have demonstrated that similar compounds can modulate apoptosis and necrosis signaling pathways. This suggests potential applications in conditions where cell death regulation is critical.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study Biological Activity Findings
Study 1RIP1 Kinase InhibitionSignificant reduction in RIP1 activity observed in vitro. Potential for anti-inflammatory effects.
Study 2Apoptosis InductionInduced apoptosis in cancer cell lines through modulation of signaling pathways.
Study 3Anticonvulsant ActivitySimilar compounds have shown anticonvulsant properties; further studies needed for this specific compound.

Case Studies

Several case studies have explored the therapeutic applications of compounds within the same structural class:

  • Case Study on Neurodegenerative Diseases : A study investigated the effects of RIP1 inhibitors on neurodegenerative models, showing promise for reducing neuronal death and inflammation.
  • Cancer Therapy Research : Research focused on the inhibition of RIP1 kinase in various cancer cell lines demonstrated that compounds like this compound could enhance chemotherapeutic efficacy by sensitizing cells to treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution and cyclization. Key steps include:

  • Reaction optimization : Use of continuous flow reactors for precise temperature and mixing control to enhance yield (up to 15% improvement over batch methods) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) to isolate the product (>95% purity) .
  • Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) for deprotonation in sulfonamide coupling .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., isobutyl group at C5, methylbenzenesulfonamide at C8) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 457.18) .
  • X-ray crystallography : For resolving stereochemistry of the tetrahydrobenzooxazepine ring (if crystals are obtainable) .

Q. What initial biological assays are used to evaluate its therapeutic potential?

  • Screening protocols :

  • Enzyme inhibition : Kinetic assays against tyrosine kinases (e.g., SYK) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported in μM ranges .

Advanced Research Questions

Q. How can researchers analyze conflicting data in biological activity across assays?

  • Contradiction resolution strategies :

  • Orthogonal validation : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Dose-response curves : Test activity across 10-point concentration gradients (0.1–100 μM) to identify off-target effects .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess if rapid degradation explains variability in cell-based assays .

Q. What computational methods are employed to predict reaction mechanisms or binding modes?

  • In silico approaches :

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., oxazepine ring closure) to optimize reaction conditions .
  • Molecular docking (AutoDock Vina) : Simulate sulfonamide interactions with SYK kinase (PDB: 3FQR) to guide SAR studies .
  • MD simulations : Analyze compound stability in lipid bilayers (10-ns trajectories) to predict membrane permeability .

Q. How can regioselective functionalization of the sulfonamide group be achieved?

  • Synthetic strategies :

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the sulfonamide NH during alkylation/arylation .
  • Metal-catalyzed cross-coupling : Pd-mediated Suzuki reactions for introducing aryl groups at the sulfonamide’s para position .
  • Electrophilic substitution : Nitration followed by reduction to install amino groups for further derivatization .

Q. What advanced techniques address stability challenges under physiological conditions?

  • Degradation studies :

  • Forced degradation : Expose to oxidative (H2 _2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, monitoring via UPLC-PDA .
  • Photostability : IEC 62471-compliant light exposure (UV/vis) to identify photosensitive moieties (e.g., benzenesulfonamide) .
  • Solid-state stability : Dynamic vapor sorption (DVS) to assess hygroscopicity and crystallinity changes .

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